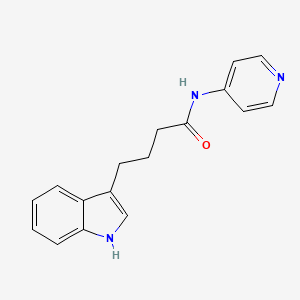

4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide is a synthetic organic compound that features both an indole and a pyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide typically involves the reaction of 4-pyridinecarboxylic acid with 3-indolebutyric acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

This might include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with indole structures, such as 4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide, may exhibit potent anticancer properties. Indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies on indole-pyrazole hybrids have demonstrated effective antiproliferative activity against various cancer cell lines, suggesting that similar compounds could be developed for targeted cancer therapies .

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective effects. Some studies suggest that compounds with indole moieties can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of this compound with neuroreceptors could provide insights into its effectiveness in this area.

Anti-inflammatory Properties

The compound has potential applications in treating inflammation-related diseases. Its structural components may interact with inflammatory pathways, reducing cytokine production and inhibiting inflammatory cell migration . This makes it a candidate for further exploration in the context of chronic inflammatory conditions.

Interaction with Biological Targets

The compound is believed to bind to specific enzymes or receptors, influencing their activity and leading to therapeutic effects. For example, the binding affinity of indole derivatives to cytochrome P450 enzymes has been documented, which can affect drug metabolism and efficacy . Additionally, the modulation of signaling pathways related to cell growth and apoptosis is a significant area of interest.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the biological activity of indole derivatives. By modifying different parts of the molecule, researchers can enhance its potency and selectivity toward specific biological targets. These studies have shown that variations in substituents on the indole ring can significantly alter binding affinities and biological activities .

Case Study: Anticancer Activity Evaluation

A study evaluated the antiproliferative effects of various indole derivatives on cancer cell lines, including Raji and HL-60 cells. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential . This case highlights the importance of indole structures in developing new cancer therapies.

Case Study: Neuroprotective Screening

Another research effort focused on assessing the neuroprotective effects of indole derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death in neuronal cultures exposed to neurotoxic agents, indicating their potential use in neuroprotection .

Data Table: Summary of Applications and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-indol-3-yl)butanoic acid: Similar structure but lacks the pyridine moiety.

N-(pyridin-4-yl)butanamide: Similar structure but lacks the indole moiety.

4-(1H-indol-3-yl)-N-(pyridin-3-yl)butanamide: Similar structure with a pyridine ring at a different position.

Uniqueness

4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide is unique due to the presence of both indole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions and applications, making it a valuable compound in various research fields .

Actividad Biológica

4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features both an indole and a pyridine moiety, which contribute to its unique chemical properties. The indole ring is known for its ability to interact with various biological targets, while the pyridine component enhances solubility and binding affinity through hydrogen bonding and π-π interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to modulate the activity of various molecular targets, influencing signaling pathways related to cell growth, apoptosis, and inflammation.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through caspase activation pathways. For instance, a related compound showed potent activity against HepG2 cells with an IC50 value of 10.56 μM, indicating strong antiproliferative effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit COX-2 activity, which is crucial in the inflammatory response. The structure–activity relationship (SAR) studies suggest that modifications to the indole and pyridine moieties can enhance anti-inflammatory efficacy .

Antimicrobial Properties

In addition to anticancer and anti-inflammatory activities, there are reports of antimicrobial effects. The dual functionality of the indole and pyridine rings allows for diverse interactions with microbial targets, potentially leading to the development of new antimicrobial agents .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(1H-indol-3-yl)butanoic acid | Lacks pyridine moiety | Limited anticancer activity |

| N-(pyridin-4-yl)butanamide | Lacks indole moiety | Moderate anti-inflammatory effects |

| 4-(1H-indol-3-yl)-N-(pyridin-3-yl)butanamide | Different position of pyridine | Potentially unique binding interactions |

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Indole Derivatives in Cancer Therapy : A study demonstrated that indole derivatives could inhibit histone deacetylases (HDACs), leading to increased apoptosis in cancer cells. The analogs showed varying degrees of potency against different cancer types .

- Pyridine-Based Inhibitors : Research on pyridine derivatives indicated their potential as inhibitors targeting Trypanosoma cruzi CYP51, showcasing the importance of structural modifications in enhancing biological activity .

- Anti-inflammatory Screening : A series of compounds were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models, revealing that certain structural modifications could significantly enhance COX inhibition .

Propiedades

IUPAC Name |

4-(1H-indol-3-yl)-N-pyridin-4-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c21-17(20-14-8-10-18-11-9-14)7-3-4-13-12-19-16-6-2-1-5-15(13)16/h1-2,5-6,8-12,19H,3-4,7H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYHEHGKKDLBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.